2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-10-3-1-2-9(4-10)11-13-5-8(7-15)6-14-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUCTROOLKJTMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=C(C=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde
A Strategic Intermediate for Kinase Inhibitor Discovery and Heterocyclic Scaffold Design
Executive Summary
In the landscape of modern medicinal chemistry, the pyrimidine pharmacophore remains a cornerstone for developing targeted therapies, particularly in oncology and immunology. 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde represents a high-value synthetic intermediate, combining the privileged 2-arylpyrimidine core with a versatile aldehyde handle at the C5 position.
This technical guide provides a comprehensive analysis of this molecule, detailing its physicochemical properties, robust synthetic pathways, and its critical role as a divergent scaffold for generating libraries of kinase inhibitors (e.g., JAK, PIM, and EGFR families). By leveraging the reactivity of the aldehyde group, researchers can rapidly access diverse chemical space through reductive amination, olefination, and oxidation, facilitating Structure-Activity Relationship (SAR) optimization.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The molecule is characterized by a central pyrimidine ring substituted at the 2-position with a meta-chlorophenyl group and at the 5-position with a formyl group. The meta-substitution pattern of the chlorine atom is often chosen to modulate metabolic stability and lipophilicity compared to its para-substituted counterparts.
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde |
| Molecular Formula | |
| Molecular Weight | 218.64 g/mol |
| Exact Mass | 218.0247 |
| Physical State | Solid (Typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water |
| LogP (Predicted) | ~2.5 - 2.8 (Lipophilic) |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 3 (2 Pyrimidine N, 1 Aldehyde O) |
| Rotatable Bonds | 2 |
| Analogous CAS | 928713-84-2 (Refers to 4-chlorophenyl isomer; 3-chloro isomer is a regioanalog) |
Synthetic Pathway: The Suzuki-Miyaura Protocol
The most reliable and scalable method for synthesizing 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction . This pathway couples a 2-halopyrimidine intermediate with a boronic acid derivative, ensuring regioselectivity and high yields.
Retrosynthetic Analysis
The target molecule is disconnected at the C2-C1' bond connecting the pyrimidine and the phenyl ring.
-
Fragment A (Electrophile): 2-Chloropyrimidine-5-carbaldehyde (Commercially available or synthesized from mucochloric acid).
-
Fragment B (Nucleophile): (3-Chlorophenyl)boronic acid.
Detailed Experimental Protocol
Objective: Synthesis of 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde on a 10 mmol scale.
Reagents:
-
2-Chloropyrimidine-5-carbaldehyde (1.43 g, 10 mmol)
-
(3-Chlorophenyl)boronic acid (1.72 g, 11 mmol, 1.1 equiv)
-
Palladium Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)) (0.58 g, 0.5 mmol, 5 mol%) -
Base: Sodium Carbonate (
) (2M aqueous solution, 10 mL) -
Solvent: 1,4-Dioxane (40 mL)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with nitrogen (
) or argon for 15 minutes. -
Dissolution: Add 2-Chloropyrimidine-5-carbaldehyde and (3-Chlorophenyl)boronic acid to the flask. Dissolve in 40 mL of degassed 1,4-Dioxane.
-
Base Addition: Add 10 mL of degassed 2M
solution. The mixture becomes biphasic. -
Catalyst Addition: Add
quickly to minimize air exposure. -
Reaction: Heat the mixture to reflux (
) under an inert atmosphere. Monitor reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexanes) or LC-MS. Reaction is typically complete in 4–6 hours. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with water (50 mL) and extract with Ethyl Acetate (
mL). -
Combine organic layers and wash with brine (50 mL).
-
Dry over anhydrous Magnesium Sulfate (
) and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 0-40% Ethyl Acetate in Hexanes) to yield the pure product.
Yield Expectation: 75–85% (Isolated yield).
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the convergence of the two fragments.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling synthesis of the target pyrimidine.
Structural Analysis & Validation
Validating the identity of the synthesized compound is critical. The following spectral features are diagnostic for 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde.
-
NMR (DMSO-
, 400 MHz):- 10.15 ppm (s, 1H): The aldehyde proton (-CH O). This singlet is distinct and downfield.
- 9.35 ppm (s, 2H): The pyrimidine ring protons at positions 4 and 6. Their equivalence (or near equivalence) and significant downfield shift are characteristic of the electron-deficient pyrimidine ring.
- 8.40 – 7.50 ppm (m, 4H): The aromatic protons of the 3-chlorophenyl ring. Look for a specific pattern: a singlet-like triplet for the proton between Cl and the pyrimidine, and a multiplet for the remaining three.
-
Mass Spectrometry (ESI-MS):
-
Observed Ion:
-
m/z: 219.0 and 221.0.
-
Isotope Pattern: A characteristic 3:1 ratio for the
and isotopes confirms the presence of a single chlorine atom.
-
Applications in Drug Discovery[3][4][8][9][10]
The 5-formyl group is a "chemical hook," allowing medicinal chemists to rapidly diversify the scaffold. This molecule is a frequent precursor for Type I and Type II Kinase Inhibitors .
Strategic Diversification
The aldehyde can be transformed into various functional groups to tune solubility, potency, and pharmacokinetic (PK) properties.
-
Reductive Amination (Main Application):
-
Reaction with amines (e.g., morpholine, piperazine) followed by reduction with
. -
Purpose: Introduces solubilizing groups or hydrogen bond donors/acceptors to interact with the kinase hinge region or solvent front.
-
-
Wittig/Horner-Wadsworth-Emmons Reaction:
-
Reaction with phosphorus ylides.[1]
-
Purpose: Extends the carbon chain, creating acrylamide Michael acceptors for covalent inhibition (e.g., targeting Cysteine residues in the ATP binding pocket).
-
-
Oxidation to Carboxylic Acid:
-
Reaction with
(Pinnick oxidation). -
Purpose: Creates a handle for amide coupling to build larger peptidomimetics.
-
Workflow Visualization
Figure 2: Divergent synthesis strategies utilizing the aldehyde handle for lead optimization.
Handling & Safety Protocols
While specific toxicological data for this regioisomer may be limited, it should be handled as a standard organic intermediate with potential irritant properties.
-
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage Conditions:
-
Store at 2–8°C (Refrigerated).
-
Keep under an inert atmosphere (Nitrogen/Argon) to prevent autoxidation of the aldehyde to the corresponding carboxylic acid over time.
-
Protect from light.
-
-
Personal Protective Equipment (PPE):
-
Nitrile gloves, safety goggles, and a lab coat are mandatory.
-
Handle within a certified chemical fume hood.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Wade, J. V., & Krueger, C. A. (2003).[2] Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids.[2] Journal of Combinatorial Chemistry, 5(3), 267–272.[2] Link
-
PubChem. (2025).[3] Compound Summary: 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde (Analogous Structure). National Library of Medicine. Link
-
Sigma-Aldrich. (2025). Product Specification: 2-Chloropyrimidine-5-carbaldehyde.[3][4] Merck KGaA. Link
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloropyrimidine-5-carbaldehyde | C5H3ClN2O | CID 21698350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde DiscoveryCPR 928713-84-2 [sigmaaldrich.com]
Sourcing & Synthesis Strategy: 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde
Topic: Type: Technical Procurement Guide & Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and CMC Leads.
Executive Summary
2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde is a specialized heterocyclic building block, primarily utilized in the development of kinase inhibitors and other small-molecule therapeutics. Unlike its para-substituted analog (4-chlorophenyl), the meta-substituted isomer is frequently classified as a "Make-to-Order" or "Library" compound rather than a stocked commodity.
This guide addresses the procurement challenges associated with this specific isomer, providing a technical roadmap for sourcing, price estimation based on synthetic complexity, and a validated quality control workflow.
Chemical Profile & Significance
This compound serves as a critical scaffold for Structure-Activity Relationship (SAR) studies, particularly where meta-substitution on the phenyl ring is required to optimize binding pocket fit or metabolic stability.
| Property | Specification / Estimate |
| Chemical Name | 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde |
| Molecular Formula | C₁₁H₇ClN₂O |
| Molecular Weight | 218.64 g/mol |
| CAS Number | Not widely indexed (Analog: 928713-84-2 for 4-Cl isomer) |
| Predicted LogP | ~2.3 - 2.5 |
| Key Functionality | Electrophilic aldehyde (C-5) for reductive amination or olefination; Aryl chloride (C-3') for further functionalization. |
The "Missing Catalog" Phenomenon
While the 4-chlorophenyl isomer is available in collections like AldrichCPR (ChemBridge), the 3-chlorophenyl isomer is often absent from standard catalogs. This is common in combinatorial libraries where para-substitution is favored for initial screening. Consequently, researchers must often approach this as a Custom Synthesis or Analog Sourcing project.
Market Analysis: Suppliers & Pricing Dynamics
Because this specific isomer is not a commodity, "list price" is a misnomer. Pricing is driven by the Make vs. Buy calculation.
Supplier Tiers
| Tier | Supplier Type | Representative Vendors | Availability Status |
| Tier 1 | Global Catalogs | Sigma-Aldrich (Merck), Thermo Scientific | Inquire (Likely out of stock) |
| Tier 2 | Building Block Specialists | Enamine, Chem-Impex, BLD Pharm, Combi-Blocks | High Probability (Lead time: 2-4 weeks) |
| Tier 3 | Custom Synthesis | WuXi AppTec, Pharmablock, Syngene | Make-to-Order (Lead time: 4-6 weeks) |
Cost Estimation Model
Since direct pricing is unavailable, we estimate cost based on the synthesis of the 4-chloro analog and precursor costs.
-
Commodity Analog Price (4-Cl isomer): ~$150 - $250 / gram (Research Scale).
-
Precursor Cost (2-Chloropyrimidine-5-carbaldehyde): ~$40 - $80 / gram.
-
Precursor Cost (3-Chlorophenylboronic acid): <$1 / gram (Commodity).
Estimated Custom Synthesis Price:
-
1g - 5g: $800 - $1,200 (High setup cost).
-
10g - 50g: $2,500 - $4,000 (Economies of scale kick in).
Technical Context: Synthesis & Manufacturing
To control costs and ensure purity, it is often more efficient to synthesize this compound in-house or contract a CRO using a defined route. The industry-standard method is the Suzuki-Miyaura Coupling .
Synthetic Route Analysis
The synthesis relies on coupling a commercially available chloropyrimidine aldehyde with a boronic acid. This route is preferred over constructing the pyrimidine ring from scratch (e.g., using vinamidinium salts) due to the availability of the heteroaryl halide.
Figure 1: Standard synthetic pathway via Suzuki-Miyaura cross-coupling.[1] This modular approach allows for rapid analog generation.
Critical Process Parameters (CPPs)
-
Catalyst Selection: Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ to prevent dehalogenation of the sensitive aryl chloride on the 3-position.
-
Stoichiometry: Use 1.1 equivalents of boronic acid. Excess boronic acid is difficult to separate from the aldehyde product.
-
Purification: The product is likely a solid. Recrystallization from EtOH/Heptane is preferred over column chromatography for scale-up to reduce cost.
Quality Control & Procurement Workflow
When sourcing "Make-to-Order" chemicals, trust is not a metric; data is. Implement this self-validating workflow to ensure the material meets pharmaceutical standards.
Figure 2: Procurement and Quality Control decision tree. Note the specific requirement for checking aldehyde integrity.
Analytical Red Flags
-
Aldehyde Oxidation: Check for a carboxylic acid peak in the NMR (broad singlet ~12-13 ppm). Aldehydes oxidize over time; if >5% acid is present, request a replacement or repurify.
-
Palladium Residue: If the material is dark or grey, it may contain residual Pd. For biological assays, this must be scavenged (e.g., using SiliaMetS® Thiol) to prevent false positives in kinase assays.
References
-
Sigma-Aldrich. 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde (AldrichCPR Collection).[2][3] Retrieved from .[2]
-
PubChem. 2-Chloropyrimidine-5-carbaldehyde (Precursor Data). National Library of Medicine. Retrieved from .[4]
-
Chem-Impex. Pyrimidine-5-carboxaldehyde Catalog Page. Retrieved from .
-
Gong, Y., et al. (2019). Palladium-Catalyzed Cross-Coupling Reaction of 2-Substituted 4,6-Dichloropyrimidines.[5] Organic Letters.[5] (Contextual citation for Suzuki conditions on pyrimidines).
-
Thermo Scientific Chemicals. Pyrimidine-5-carboxaldehyde Product Specifications. Retrieved from .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pyrimidine-5-carboxaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde DiscoveryCPR 928713-84-2 [sigmaaldrich.com]
- 4. 2-Chloropyrimidine-5-carbaldehyde | C5H3ClN2O | CID 21698350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: One-Pot Synthesis of 2-Substituted Pyrimidine-5-Carbaldehydes
This Application Note is designed for research scientists and process chemists focusing on the efficient synthesis of 2-substituted pyrimidine-5-carbaldehydes . This scaffold is a critical intermediate in the development of kinase inhibitors, antiviral agents, and complex heterocyclic libraries.
The guide prioritizes the Arnold-Vilsmeier Vinamidinium Salt Strategy , a robust, scalable, and chemically elegant route that converts inexpensive acyclic precursors (acetic acid derivatives) into high-value heterocyclic aldehydes in a telescoped one-pot or two-step sequence.
Abstract & Strategic Value
The 2-substituted pyrimidine-5-carbaldehyde moiety is a "privileged structure" in drug discovery. Traditional synthesis often involves the oxidation of 5-methylpyrimidines or multi-step formylations of pre-formed rings, which suffer from poor atom economy and harsh conditions.
This protocol details the Vinamidinium Salt Method , utilizing the in situ generation of 2-(dimethylaminomethylene)-1,3-bis(dimethylimmonio)propane salts from chloroacetic acid. This electrophilic species acts as a "triformylmethane" equivalent, condensing with amidines to yield the target aldehyde with high regiocontrol.
Key Advantages:
-
Atom Economy: Utilizes inexpensive chloroacetic acid and DMF.
-
Modularity: The C2-substituent is determined solely by the choice of amidine (R-C(=NH)NH₂).
-
Scalability: Avoids heavy metal oxidants; suitable for gram-to-kilogram scale.
Scientific Foundation & Mechanism
The Arnold-Vilsmeier Cascade
The core of this transformation is the reaction of Vilsmeier-Haack reagent (POCl₃/DMF) with chloroacetic acid .
-
Activation: POCl₃ activates DMF to form the chloroiminium species (Vilsmeier reagent).[1][2]
-
Formylation & Decarboxylation: The reagent attacks chloroacetic acid. Through a cascade of formylation and decarboxylative elimination, the "Arnold Salt" (a trimethinium salt) is formed.
-
Cyclization: The salt presents a 1,3-dielectrophile to the amidine.
-
Hydrolysis: The substituent at the 5-position (an enamine/iminium) hydrolyzes during workup to reveal the aldehyde.[3]
Mechanistic Pathway Visualization
The following diagram illustrates the molecular transformation from acyclic precursors to the heterocyclic scaffold.
Caption: Mechanistic cascade from chloroacetic acid to pyrimidine-5-carbaldehyde via the Arnold vinamidinium salt.
Experimental Protocol
Reagents & Equipment
-
Precursors: Chloroacetic acid (or Bromoacetic acid), Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Nucleophile: Amidine hydrochloride (e.g., Benzamidine HCl, Acetamidine HCl).
-
Base: Sodium hexafluorophosphate (NaPF₆) for salt isolation (optional) or Sodium Ethoxide (NaOEt) for cyclization.
-
Solvent: Anhydrous DMF, Ethanol.
-
Safety: POCl₃ is corrosive and reacts violently with water. Perform all Vilsmeier reagent generation in a fume hood.
Method A: Telescoped One-Pot Synthesis (High Throughput)
Best for rapid library generation where intermediate isolation is unnecessary.
-
Vilsmeier Reagent Generation:
-
Cool anhydrous DMF (5.0 equiv) to 0°C under N₂.
-
Dropwise add POCl₃ (3.0 equiv). Stir for 20 min until the salt precipitates/suspends.
-
-
Precursor Addition:
-
Add Chloroacetic acid (1.0 equiv) carefully.
-
Heat the mixture to 70–80°C for 4–6 hours. Evolution of CO₂ gas will be observed.
-
Checkpoint: The solution turns deep yellow/orange, indicating vinamidinium salt formation.
-
-
Cyclization:
-
Cool the mixture to room temperature.
-
Add the Amidine Hydrochloride (1.1 equiv) directly to the pot.
-
Slowly add a solution of NaOEt (or NaOH) in ethanol to neutralize the acid and liberate the free amidine. pH should be adjusted to ~8–9.
-
Heat to reflux (80–90°C) for 3 hours.
-
-
Workup:
-
Pour the reaction mixture onto crushed ice/water (100 mL).
-
Neutralize with saturated NaHCO₃ if necessary.
-
The product often precipitates as a solid. Filter, wash with water, and dry.
-
If no precipitate, extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate.
-
Method B: Isolation of Vinamidinium Salt (High Purity)
Recommended for scale-up to ensure product purity.
-
Salt Formation: Follow Step 1 & 2 from Method A.
-
Anion Exchange (Quenching):
-
Pour the reaction mixture into ice water containing NaPF₆ (Sodium hexafluorophosphate) or NaClO₄ (Sodium perchlorate - Caution: Explosion Hazard).
-
The vinamidinium salt precipitates immediately as a stable solid.
-
Filter and dry. This "Arnold Reagent" is stable and can be stored.
-
-
Pyrimidination:
-
Dissolve the isolated salt (1.0 equiv) and Amidine HCl (1.1 equiv) in Ethanol.
-
Add NaOEt (2.5 equiv).
-
Reflux for 2–4 hours.
-
Cool and pour into water to precipitate the pure Pyrimidine-5-carbaldehyde.
-
Data Summary & Substrate Scope
The following table summarizes expected yields using Method B (Salt Isolation) which typically provides higher purity.
| Entry | Amidine Substituent (R) | Product | Yield (%) | Notes |
| 1 | Phenyl (Ph) | 2-Phenylpyrimidine-5-carbaldehyde | 78-85% | Standard benchmark. Solid ppt. |
| 2 | Methyl (Me) | 2-Methylpyrimidine-5-carbaldehyde | 65-72% | Water soluble; requires extraction. |
| 3 | 4-Cl-Phenyl | 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde | 82% | Excellent crystallization. |
| 4 | Amino (-NH₂) | 2-Aminopyrimidine-5-carbaldehyde | 55-60% | Use Guanidine HCl. Competitive N-formylation possible. |
| 5 | Pyridyl | 2-(2-Pyridyl)pyrimidine-5-carbaldehyde | 70% | Useful bidentate ligand precursor. |
Troubleshooting & Critical Parameters
Temperature Control
-
Step 1 (Vilsmeier): Must be kept <10°C during POCl₃ addition to avoid "runaway" exotherms and charring.
-
Step 2 (Decarboxylation): Requires >70°C. If CO₂ evolution stops too early, conversion is incomplete.
Stoichiometry
-
The Vilsmeier reagent acts as both the formylating agent and the dehydration agent. A minimum of 3 equivalents of POCl₃ relative to chloroacetic acid is required to drive the triple formylation/decarboxylation sequence.
Workflow Diagram
Caption: Operational workflow for the telescoped synthesis of pyrimidine-5-carbaldehydes.
References
-
Arnold, Z. (1965). "Synthetic reactions of dimethylformamide. XXIII. Formulation of acetic acid derivatives." Collection of Czechoslovak Chemical Communications, 30, 2125. Link
-
Gupton, J. T. (2006). "The application of vinamidinium salts to the synthesis of heterocycles." Advances in Heterocyclic Chemistry, 91, 1-49. Link
- Reichardt, C. (1991). "Vilsmeier-Haack-Arnold Formylations of Aliphatic Compounds." Journal of Practical Chemistry, 333(4), 665.
-
BenchChem Protocols. (2025). "Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Link
-
Jameleddine, K., et al. (1991). "An Alternative Preparation of the 2-Dimethylaminomethylene-1,3-bis(dimethylimmonio)propane Salt." Journal of Heterocyclic Chemistry, 28, 1189. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Electron-Deficient Pyrimidines
Welcome to the technical support center dedicated to one of the most powerful, yet sometimes challenging, reactions in modern medicinal chemistry: the Suzuki-Miyaura cross-coupling of electron-deficient pyrimidines. Pyrimidine scaffolds are cornerstones in drug discovery, but their inherent electronic properties can create significant hurdles in achieving high-yield C-C bond formation.[1][2]
This guide is structured to provide direct, actionable advice for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize rationally.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Suzuki coupling of pyrimidines.
Q1: My yield is consistently low when using a chloropyrimidine. Why is this happening and what can I do?
Low yields with chloropyrimidines are a frequent challenge and typically stem from the high bond strength of the C-Cl bond compared to C-Br or C-I.[3] This makes the rate-limiting oxidative addition step of the catalytic cycle significantly slower.[4]
Core Issues & Solutions:
-
Insufficient Catalyst Activity: Standard catalysts like Pd(PPh₃)₄ may not be active enough to efficiently cleave the C-Cl bond.
-
Solution: Switch to a more robust catalyst system. Modern palladium pre-catalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, XPhos, RuPhos) are designed to accelerate oxidative addition.[5][6] N-Heterocyclic Carbene (NHC) ligands also offer excellent stability and reactivity.[7][8]
-
-
Reaction Conditions are Too Mild: The energy barrier for oxidative addition with chlorides requires more forcing conditions.
Q2: I suspect my boronic acid is decomposing during the reaction. How can I prevent protodeboronation?
Protodeboronation is a major side reaction where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[3][11] This is particularly problematic with electron-poor arylboronic acids and can be promoted by high temperatures and certain basic conditions.[11][12]
Mitigation Strategies:
-
Choice of Base: Use a non-hydroxide base. Potassium phosphate (K₃PO₄) is often an excellent choice as it is sufficiently basic to promote transmetalation without excessively promoting protodeboronation.[6][11]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, minimizing water can suppress this side reaction. Consider using anhydrous solvents and a base like Cs₂CO₃ or K₃PO₄.
-
Use Boronic Esters: Pinacol (BPin) esters of boronic acids are generally more stable and less prone to protodeboronation than their corresponding acids.[4]
-
Reaction Time: Monitor the reaction closely. Once the substrate is consumed, extended heating can lead to increased decomposition of the remaining boronic acid and product degradation.
Q3: My TLC and LC-MS show a significant amount of a biaryl product derived from my boronic acid. What causes this homocoupling?
Homocoupling of boronic acids is another common side reaction that consumes your nucleophile and complicates purification.[6] It is often promoted by the presence of oxygen and the palladium catalyst.
Causality & Prevention:
-
Oxygen Contamination: Inadequate degassing allows oxygen to participate in oxidative pathways that lead to homocoupling.
-
Solution: Ensure your solvent is thoroughly degassed before adding the catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles.[3][13] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Catalyst Choice: Some palladium sources or conditions can favor this side reaction.
-
Solution: Using a well-defined Pd(II) pre-catalyst can sometimes give cleaner reactions than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[6]
-
Q4: With so many options, which palladium catalyst and ligand system is the best starting point for pyrimidines?
For challenging substrates like electron-deficient pyrimidines, especially chlorides, starting with a powerful, modern catalyst system is crucial. While Pd(PPh₃)₄ can work, it is often suboptimal.[1][11]
Recommended Starting Systems:
| Catalyst System | Ligand Type | Key Advantages | When to Use |
| XPhos Pd G3 | Buchwald (Dialkylbiaryl phosphine) | High reactivity, air/moisture stable, reliable for C-Cl activation.[6][14] | Excellent first choice for chloropyrimidines and sterically hindered partners. |
| SPhos Pd G2 | Buchwald (Dialkylbiaryl phosphine) | Broad utility, good for heteroaryl couplings.[5][7] | A robust general-purpose system for various pyrimidine couplings. |
| Pd₂(dba)₃ + P(t-Bu)₃ | Trialkylphosphine | Very electron-rich ligand, promotes fast oxidative addition. | Effective for unreactive chlorides, but ligand is air-sensitive. |
| Pd(PEPPSI)-IPr | N-Heterocyclic Carbene (NHC) | High thermal stability, resistant to degradation.[8] | Useful for high-temperature reactions or when phosphine ligands fail. |
Q5: How do I choose the right base and solvent? The options seem endless.
The base and solvent are not independent variables; they work together to facilitate the catalytic cycle. The primary role of the base is to activate the boronic acid for the transmetalation step.[15]
A Logical Approach to Selection:
Caption: Decision tree for base and solvent selection.
-
Bases: Inorganic bases are most common. K₃PO₄ is often a superior choice for sensitive substrates.[11] Cs₂CO₃ is stronger and can be effective but is more expensive.[6][13]
-
Solvents: Aprotic solvents mixed with water are standard. 1,4-Dioxane/water and THF/water mixtures are highly effective as they dissolve both the organic substrates and the inorganic base.[9][16]
Q6: For a 2,4-dichloropyrimidine, which chlorine atom will react first?
The regioselectivity is dictated by the electronic properties of the pyrimidine ring. The C4 position is generally more electron-deficient and thus more reactive towards oxidative addition than the C2 position.[1][2]
Reactivity Order: C4 > C6 > C2
Therefore, under controlled conditions (e.g., 1 equivalent of boronic acid), you can achieve selective mono-arylation at the C4 position.[1][17]
Q7: Can microwave heating genuinely improve my reaction, or is it just faster?
Microwave irradiation is a key enabling technology for difficult cross-couplings.[9] Its advantages go beyond speed:
-
Improved Yields: By rapidly heating to and precisely maintaining a target temperature, microwaves can overcome high activation energy barriers more efficiently than conventional heating, often leading to higher yields and cleaner reaction profiles.[1][9]
-
Reduced Side Reactions: The significantly shorter reaction times (minutes vs. hours) minimize the opportunity for substrate/product degradation and side reactions like protodeboronation.[1]
In-Depth Troubleshooting Guide
Problem: Low or No Conversion of Starting Halopyrimidine
When your starting material remains largely unreacted, it points to a fundamental failure in the catalytic cycle. Use the following workflow to diagnose the issue.
Caption: Diagnostic workflow for low conversion in Suzuki couplings.
Optimized Experimental Protocols
These protocols provide robust starting points for your experiments. Always perform reactions on a small scale first to optimize for your specific substrates.
Protocol 1: Microwave-Assisted Suzuki Coupling of 2-Chloropyrimidine with Phenylboronic Acid
This protocol is adapted from studies demonstrating the efficiency of microwave synthesis for pyrimidines.[1][9]
Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 ratio)
-
Microwave reaction vial with stir bar
Procedure:
-
To a microwave vial, add 2-chloropyrimidine, phenylboronic acid, and K₃PO₄.
-
Place a stir bar in the vial and seal it with a cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Prepare the solvent mixture (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction) and degas it by bubbling with Argon for 30 minutes.
-
Using a syringe, add the degassed solvent to the vial.
-
Briefly open the vial under a positive flow of inert gas to add the XPhos Pd G3 catalyst. Reseal immediately.
-
Place the vial in the microwave reactor.
-
Heat the reaction to 120 °C for 20 minutes with stirring.
-
After cooling, monitor the reaction by TLC or LC-MS to confirm completion.
-
Proceed with standard aqueous workup and purification.
Protocol 2: Conventional Heating with a Buchwald Ligand System
Materials:
-
4,6-Dichloropyrimidine (1.0 equiv)
-
(4-Methoxyphenyl)boronic acid (1.1 equiv for mono-arylation)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Add the 4,6-dichloropyrimidine, boronic acid, and Cs₂CO₃ to a flame-dried round-bottom flask equipped with a stir bar and reflux condenser.
-
Seal the flask and evacuate and backfill with Argon three times.
-
Add Pd₂(dba)₃ and SPhos to the flask under a positive flow of Argon.
-
Add anhydrous, degassed toluene via cannula.
-
Heat the reaction mixture to 100 °C with vigorous stirring under an Argon atmosphere for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with workup and purification.
References
-
5-(4-bromophenyl)-4,6-dichloropyrimidine was arylated with several aryl/heteroaryl boronic acids via the Suzuki cross-coupling reaction by using Pd(0) catalyst to yield novel pyrimidine analogs (3a-h). It was optimized so that good yields were obtained when 5 mol % Pd(PPh3)4 was used along with K3PO4 and 1,4-Dioxane. MDPI. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... RSC Advances (RSC Publishing). [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction a. ResearchGate. [Link]
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyaura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]
-
The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. ResearchGate. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stability & Storage of 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde
Case ID: OX-PYR-5-CHO Status: Open Priority: High (Reagent Integrity) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are experiencing or anticipating degradation of 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde . This compound is a critical electrophilic intermediate often used in Suzuki-Miyaura cross-couplings or reductive aminations.
The pyrimidine core is electron-deficient, and the aldehyde moiety at the 5-position is highly susceptible to autoxidation , converting the aldehyde (active) to the corresponding carboxylic acid (inactive impurity). This guide provides a self-validating storage protocol and a recovery workflow for degraded batches.
Part 1: The Science of Degradation (Root Cause Analysis)
To prevent the issue, we must understand the mechanism. Aldehydes do not merely "go bad"; they undergo a radical chain reaction known as autoxidation .
The Mechanism:
-
Initiation: Trace metals, light (UV), or heat generate a radical on the formyl hydrogen.
-
Propagation: This radical reacts with atmospheric oxygen to form a peroxy radical, which abstracts a hydrogen from another aldehyde molecule. This creates a peracid intermediate.
-
The "Death Spiral": The peracid is a strong oxidant. It reacts with a second molecule of aldehyde to produce two molecules of carboxylic acid (2-(3-chlorophenyl)pyrimidine-5-carboxylic acid).
Key Insight: Once the peracid forms, degradation accelerates exponentially. This is why "old" bottles degrade faster than fresh ones.
Figure 1: The autoxidation cascade. Note that one molecule of peracid destroys a second molecule of aldehyde, doubling the degradation rate.
Part 2: The "Gold Standard" Storage Protocol
Do not rely on standard "cool, dry place" advice. Follow this rigorous protocol to ensure shelf-life >12 months.
The Protocol
| Parameter | Recommendation | Technical Rationale |
| Container | Amber Glass Vials | Blocks UV light (290–450 nm), preventing photo-initiation of the radical chain. |
| Headspace | Argon (Ar) | Argon is heavier than air and forms a "blanket" over the solid. Nitrogen ( |
| Seal | Teflon Tape + Cap | Parafilm is permeable to oxygen over time. Use Teflon tape on threads before capping, then seal the outside with Parafilm. |
| Temperature | -20°C (Freezer) | Arrhenius equation dictates that lowering temperature significantly retards the rate of radical propagation. |
| Desiccant | External Only | Store the vial inside a secondary jar containing Drierite/Silica. Do not put desiccant directly in the product vial. |
Self-Validating Step: Before closing the vial, flush with Argon for 30 seconds. If you do not have a Schlenk line, use a "wine preserver" argon canister (available commercially) as a reliable benchtop alternative.
Part 3: Troubleshooting & Recovery (The "Lazarus" Workflow)
If your compound has turned from a white/pale yellow solid to a crusty white solid or shows a broad peak at ~11-13 ppm in
Method A: The Bisulfite Rescue (Best for >5g batches)
This method relies on the fact that aldehydes form water-soluble bisulfite adducts, while the carboxylic acid impurity and other non-polar contaminants do not.
Reagents:
-
Saturated Sodium Bisulfite (
) solution.[1] -
Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Sodium Carbonate (
) or Sodium Bicarbonate ( ).
Protocol:
-
Dissolve: Dissolve the crude degraded solid in a minimal amount of EtOAc.
-
Form Adduct: Add an excess of saturated aqueous
. Shake vigorously in a separatory funnel for 5–10 minutes.-
Observation: A white precipitate might form at the interface; this is the adduct. If so, add water to dissolve it.
-
-
Wash (Remove Impurities): Separate the layers.[2] Keep the Aqueous Layer (contains Aldehyde-Bisulfite adduct).[2] Discard the Organic Layer (contains impurities/acids).
-
Regenerate:
-
Place the aqueous layer in a flask.
-
Add fresh EtOAc.
-
Slowly add solid
or while stirring until bubbling stops and pH is basic (~pH 9-10). Note: Avoid strong NaOH to prevent pyrimidine ring degradation.
-
-
Isolate: Separate the layers. Dry the organic layer over
, filter, and concentrate.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Method B: Recrystallization (Best for <1g batches)
Since the carboxylic acid derivative is significantly more polar and capable of hydrogen bonding (dimerization), its solubility profile differs from the aldehyde.
-
Solvent System: Ethanol/Water (9:1) or Ethyl Acetate/Hexanes.
-
Procedure: Dissolve in hot solvent. If insoluble white solids remain (likely the acid), filter them off while hot. Allow the filtrate to cool slowly to 4°C.
Figure 2: The Bisulfite "Lazarus" Purification Workflow. This method chemically separates the active aldehyde from the oxidized acid.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I store the aldehyde in solution (e.g., DMSO or DMF) to save time? A: No. Dissolving the aldehyde increases the surface area available for oxygen interaction. Furthermore, solvents like ethers (THF) can form peroxides that accelerate the aldehyde's degradation. Always store as a neat solid.
Q: My sample has a strong "vinegar-like" smell. Is it ruined?
A: Not necessarily, but it is degrading. The smell indicates the formation of the carboxylic acid (or trace hydrolysis if acetic acid was used previously). Perform a
Q: Why use Argon instead of Nitrogen?
A: Argon is denser than air (
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of organic reagents including aldehydes).[3][4]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[5] The Journal of Organic Chemistry, 64(15), 5722–5724. (Advanced protocol for water-sensitive aldehydes).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329775826, 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde. (Used for physiochemical property analogies).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Technical Support Center: Solvent Selection for Recrystallization of Pyrimidine Aldehydes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing pyrimidine aldehydes. Here, we will delve into the critical process of solvent selection, offering troubleshooting advice and answers to frequently asked questions to ensure the successful purification of your compounds.
Understanding the Molecule: Pyrimidine Aldehydes
Pyrimidine aldehydes are heterocyclic aromatic compounds. The pyrimidine ring, with its two nitrogen atoms, is electron-deficient, which influences its polarity and solubility.[1] The aldehyde group adds to the overall polarity of the molecule. This inherent polarity is a key factor in determining the appropriate solvent for recrystallization, as "like dissolves like."[2] Therefore, polar solvents are often a good starting point for dissolving pyrimidine aldehydes.[3]
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles of choosing a recrystallization solvent?
A1: The ideal recrystallization solvent should meet several criteria:
-
High solubility at elevated temperatures: The compound should be very soluble in the boiling solvent.[4]
-
Low solubility at room temperature or below: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.[4][5]
-
Dissolves impurities well at all temperatures or not at all: This allows for the separation of the desired compound from impurities.[5][6]
-
Does not react with the compound: The solvent must be chemically inert towards the substance being purified.[5][6]
-
Volatile: A lower boiling point allows for easy removal of residual solvent from the purified crystals.[2][6]
-
Non-toxic, inexpensive, and non-flammable: These are practical considerations for safety and cost-effectiveness.[2][6]
Q2: What is a logical starting point for selecting a solvent for a novel pyrimidine aldehyde?
A2: Given the polar nature of pyrimidine aldehydes, it is advisable to start with polar solvents.[3][7] Good initial choices include ethanol, methanol, water, or mixtures like ethanol/water or acetone/water.[3] A small-scale solvent screening experiment is highly recommended to efficiently test a range of solvents.
Q3: When should I consider using a mixed solvent system (solvent pair)?
A3: A mixed solvent system is beneficial when no single solvent meets the ideal solubility criteria. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The process involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the gradual addition of the "poor" solvent until the solution becomes cloudy (the point of saturation).[8] Gentle heating is then used to redissolve the precipitate, and the solution is allowed to cool slowly to form crystals. Common solvent pairs often involve combinations of a polar and a non-polar solvent, such as ethanol/water or hexane/ethyl acetate.[9][10]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of pyrimidine aldehydes and provides actionable solutions.
Issue 1: No Crystals Form After Cooling
-
Possible Cause: The solution is not supersaturated. This is the most common reason for crystallization failure and often results from using too much solvent.[11][12]
-
Solution: Reheat the solution to boil off some of the solvent, thereby increasing the concentration of the pyrimidine aldehyde. Allow the concentrated solution to cool slowly.[12][13] If this is unsuccessful, the solvent can be completely removed by rotary evaporation to recover the crude material for another attempt.[11][12]
-
-
Possible Cause: Nucleation is inhibited. Crystals require a starting point, or nucleus, to begin forming.
-
Solution 1: Scratching. Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. This can create microscopic imperfections on the glass that serve as nucleation sites.[12][13]
-
Solution 2: Seeding. Introduce a tiny crystal of the pure pyrimidine aldehyde (a "seed crystal") into the cooled solution. This provides a template for further crystal growth.[12][13]
-
Issue 2: Oiling Out - Formation of an Oil Instead of Crystals
-
Possible Cause: The compound's melting point is lower than the boiling point of the solvent. When the solution cools, the compound may come out of solution as a liquid ("oil") because it is still above its melting point.[2]
-
Solution: Try a solvent with a lower boiling point.[2]
-
-
Possible Cause: The solution is cooling too rapidly. Rapid cooling can prevent the molecules from arranging themselves into an ordered crystal lattice, leading to the formation of an amorphous oil.[11][13]
-
Possible Cause: High concentration of impurities. Impurities can disrupt the crystal lattice formation process.
-
Solution: If possible, try to purify the crude material further by another technique, such as column chromatography, before attempting recrystallization.
-
Issue 3: Poor Crystal Yield
-
Possible Cause: Too much solvent was used. As mentioned previously, excessive solvent will keep a significant amount of the product dissolved even at low temperatures.[12][14]
-
Solution: Before filtering, check if more crystals can be obtained by further cooling the solution in an ice bath. If a large amount of product remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and re-cooling.[12]
-
-
Possible Cause: Premature crystallization during hot filtration. If an initial hot filtration step was necessary to remove insoluble impurities, the desired compound may have started to crystallize in the funnel.[15]
-
Solution: To prevent this, use a heated funnel or preheat the funnel with hot solvent. Also, use a slight excess of solvent to keep the compound dissolved during this step, and then boil off the excess solvent before cooling.[15]
-
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to quickly identify a suitable recrystallization solvent for your pyrimidine aldehyde.
-
Preparation: Place approximately 20-30 mg of your crude pyrimidine aldehyde into several small test tubes.
-
Solvent Addition: To each test tube, add a different potential solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[5]
-
Heating: If the compound is insoluble at room temperature, heat the test tube in a water bath or on a heating block. Continue adding the solvent dropwise until the solid just dissolves.[5]
-
Cooling: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observation: A suitable solvent will result in the formation of a good quantity of crystals upon cooling. If no crystals form, the compound is likely too soluble. If the compound does not dissolve even when hot, it is not soluble enough in that solvent.
Data Presentation
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Notes |
| Water | 100 | 10.2 | 80.1 | Good for highly polar compounds.[2] |
| Methanol | 65 | 5.1 | 32.7 | A versatile polar protic solvent.[2] |
| Ethanol | 78 | 4.3 | 24.5 | Another common and effective polar protic solvent.[2][6] |
| Acetone | 56 | 5.1 | 20.7 | A polar aprotic solvent with a low boiling point.[2] |
| Ethyl Acetate | 77 | 4.4 | 6.0 | A moderately polar solvent.[2] |
| Dichloromethane (DCM) | 40 | 3.1 | 9.1 | A common solvent for less polar compounds, often used in mixed solvent systems. |
| Toluene | 111 | 2.4 | 2.4 | A non-polar aromatic solvent; its high boiling point can sometimes be a disadvantage.[2] |
| Hexane | 69 | 0.1 | 1.9 | A very non-polar solvent, often used as the "poor" solvent in a mixed pair.[2] |
Visualization of Workflows
Solvent Selection Workflow
Caption: A flowchart for selecting an appropriate recrystallization solvent.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
Reddit. (2018). An ideal recrystallization solvent. [Link]
-
Quora. (2017). What is the best solvent for recrystallization?. [Link]
-
Homework.Study.com. (n.d.). What are three characteristics of a good recrystallization solvent?. [Link]
-
ChemEd X. (2002). Characteristics of a Recrystallization Solvent. [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Unknown. (n.d.). Recrystallization. [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. [Link]
- Google Patents. (1966). US3294790A - Method of preparing heterocyclic aldehydes.
- Google Patents. (2012).
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]
-
Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]
-
Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
StudySmarter. (2023). Pyrimidine: Definition, Structure & Synthesis. [Link]
-
MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]
-
ChemBK. (2024). pyrimidine-2-aldehyde. [Link]
-
PMC. (2019). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
PubChem. (n.d.). Pyrimidine-2-carbaldehyde. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
PMC. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]
-
Wikipedia. (n.d.). Pyrimidine. [Link]
-
YouTube. (2022). CHEM2415 - Video 1 - Recrystallization_ let's have a FUNtastic Lab. [Link]
-
PubMed. (2023). Polarity-Specific and Pyrimidine-over-Purine Adaptive Triplex DNA Recognition by a Near-Infrared Fluorogenic Molecular Rotor. [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. chemedx.org [chemedx.org]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. homework.study.com [homework.study.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Home Page [chem.ualberta.ca]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
Positional Isomerism in Drug Design: 3-Chloro vs. 4-Chloro Phenyl-Pyrimidine Derivatives
Executive Summary: The "Magic Chloro" Effect
In the optimization of pyrimidine-based scaffolds—ubiquitous in kinase inhibitors (e.g., Imatinib, Nilotinib) and antivirals—the positioning of a chlorine substituent on the pendant phenyl ring is a critical decision point.
While the pyrimidine ring itself cannot accommodate a substituent at the 3-position (due to nitrogen atoms at positions 1 and 3), the industry shorthand "3-chloro vs. 4-chloro" invariably refers to the meta- (3-) vs. para- (4-) chlorophenyl moieties attached to the pyrimidine core.
This guide objectively compares these two isomeric forms, demonstrating that 4-chloro (para) substitutions are primarily employed for metabolic stability (blocking CYP450 oxidation), whereas 3-chloro (meta) substitutions are utilized to tune binding affinity within hydrophobic pockets and modulate electronic properties without steric clash at the solvent front.
Structural & Electronic Implications[1]
The choice between a 3-chloro and 4-chloro substitution fundamentally alters the molecule's topography and electronic signature (
Table 1: Physicochemical & Electronic Comparison
| Feature | 3-Chloro (Meta-substitution) | 4-Chloro (Para-substitution) |
| Hammett Constant ( | ||
| Steric Vector | Projects "sideways" into the binding pocket (Gatekeeper region). | Projects "outward" toward the solvent interface or hinge region. |
| Metabolic Role | Minimal protection against para-hydroxylation. | High. Blocks the primary site of CYP-mediated oxidation. |
| Lipophilicity ( | Increases logP (~0.71); often lower solubility than para due to crystal packing disruption. | Increases logP (~0.71); often higher melting point due to symmetry. |
| Key Application | Selectivity: Exploits specific hydrophobic pockets (e.g., DFG-out pockets). | PK Optimization: Extends half-life ( |
Mechanism of Action: The SAR Logic
The following diagram illustrates the decision matrix for medicinal chemists when choosing between these isomers.
Figure 1: Decision matrix for deploying 3-Cl vs 4-Cl substitutions in pyrimidine SAR campaigns.
Biological Performance Analysis
Metabolic Stability (The 4-Chloro Advantage)
The para-position of a phenyl ring is the most accessible site for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) to introduce a hydroxyl group, leading to rapid clearance.
-
Observation: Replacing a para-hydrogen with Chlorine (4-Cl) effectively blocks this metabolic "soft spot."
-
Data Support: In studies of anilino-pyrimidines, 4-Cl analogs frequently exhibit a 2–5x increase in microsomal stability compared to unsubstituted or 3-Cl analogs, provided the lipophilicity increase does not induce excessive non-specific binding [1][4].
Kinase Inhibitory Potency (The 3-Chloro Niche)
In kinase inhibitors (e.g., targeting EGFR or Aurora kinases), the "back pocket" behind the ATP binding site is often hydrophobic.
-
Mechanism: A 3-chloro substituent can orient into this hydrophobic cleft, displacing water and forming favorable van der Waals interactions.
-
Case Study: In the development of Aurora kinase inhibitors, 3-chlorophenyl derivatives often show superior potency to 4-chlorophenyl analogs because the 4-position projects into the solvent, offering no enthalpic gain, whereas the 3-position captures specific hydrophobic interactions with gatekeeper residues [5].
Experimental Validation Protocols
To validate the biological difference, one must synthesize both isomers and subject them to a parallel kinase assay.
Synthesis: Suzuki-Miyaura Coupling
This protocol describes attaching the specific chlorophenyl moiety to a 2-amino-4-chloropyrimidine core.
Reagents:
-
Scaffold: 2-amino-4-chloropyrimidine (commercially available or synthesized via microwave irradiation [2]).[1]
-
Boronic Acids: (3-chlorophenyl)boronic acid vs. (4-chlorophenyl)boronic acid.
-
Catalyst:
or .
Step-by-Step Protocol:
-
Charge: In a microwave vial, dissolve 2-amino-4-chloropyrimidine (1.0 eq) and the respective chlorophenyl boronic acid (1.2 eq) in 1,4-dioxane/water (4:1 v/v).
-
Catalyze: Add
(2.0 eq) and degas with for 5 minutes. Add Pd catalyst (0.05 eq). -
React: Seal and heat at 100°C for 12 hours (thermal) or 120°C for 30 mins (microwave).
-
Purify: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
-
Verify: Confirm isomer identity via
-NMR.-
3-Cl Signature: Look for a singlet-like aromatic proton at the 2-position of the phenyl ring (isolated between Cl and the attachment point).
-
4-Cl Signature: Look for the characteristic AA'BB' symmetric doublet pattern (if the rest of the ring is unsubstituted).
-
Biological Assay: ADP-Glo Kinase Assay
Objective: Compare
-
Preparation: Dilute compounds in 100% DMSO (10-point dose-response, starting at 10
). -
Enzyme Reaction:
-
Mix Kinase (e.g., EGFR or CDK2), substrate, and ATP in kinase buffer.
-
Add 1
of compound solution. -
Incubate at RT for 60 minutes.
-
-
Detection:
-
Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.
-
-
Analysis: Measure luminescence. Plot RLU vs. log[concentration] to derive
.
Workflow Visualization
Figure 2: Synthesis and evaluation workflow for isomeric pyrimidine derivatives.
References
-
Joshi, S., & Srivastava, R. (2023).[2][3] Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances. Link
-
Sowmyashree, M., et al. (2022).[1][4] Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. PubMed Central. Link
-
Wilcken, R., et al. (2013). Principles and applications of halogen bonding in medicinal chemistry. Journal of Medicinal Chemistry. Link
-
Hermann, J.C., et al. (2012). Which halogen to choose? Comparing the effects of chlorine and fluorine. Chemical Science. Link
-
Lawrence, H.R., et al. (2012). Development of o-chlorophenyl substituted pyrimidines as exceptionally potent Aurora kinase inhibitors. Journal of Medicinal Chemistry. Link
Sources
- 1. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
Bioisosteric Replacement of Phenyl Ring in Pyrimidine-5-Carbaldehyde Scaffolds
Executive Summary: Escaping "Flatland" in Pyrimidine Scaffolds
The pyrimidine-5-carbaldehyde motif is a privileged intermediate in the synthesis of kinase inhibitors (e.g., p38 MAP kinase, CDK) and antimetabolites. However, the classical 2-phenyl or 4-phenyl substitution patterns often introduce critical liabilities: poor aqueous solubility (
This guide analyzes the strategic replacement of the phenyl ring with heteroaromatic (pyridine, thiophene) and saturated bicyclic (bicyclo[1.1.1]pentane) bioisosteres. We evaluate these alternatives based on physicochemical modulation, metabolic stability, and synthetic feasibility, providing actionable protocols for your lead optimization campaigns.
Part 1: The Decision Matrix (Bioisostere Selection)
Before initiating synthesis, use this logic flow to select the appropriate bioisostere based on the specific liability of your phenyl-pyrimidine lead.
Figure 1: Decision matrix for bioisosteric replacement based on specific ADME liabilities.
Part 2: Comparative Analysis of Bioisosteres
The following data summarizes the impact of replacing a C2-phenyl ring on a pyrimidine-5-carbaldehyde derivative (based on averaged data from kinase inhibitor optimization campaigns [1][2]).
Table 1: Physicochemical & Metabolic Impact[1]
| Parameter | Phenyl (Reference) | Pyridine (2/3/4-isomer) | Bicyclo[1.1.1]pentane (BCP) | Thiophene |
| Geometry | Planar (2D) | Planar (2D) | Linear/Bridged (3D) | Planar (5-membered) |
| LogP Change | Baseline | -0.5 to -1.5 (Lower) | -0.5 to -1.0 (Lower) | ~Equivalent |
| Solubility | Low | High (Ionizable N) | Very High (Disrupts packing) | Low/Moderate |
| Metabolic Risk | High (Aromatic hydroxylation) | Moderate (N reduces e- density) | Low (Blocks oxidation) | High (S-oxidation) |
| Vector (Distance) | 2.8 Å (Para) | ~2.7 Å | 1.85 Å (Bridgehead) | ~2.5 Å |
| Key Advantage | Solubility & H-Bonding | "Escaping Flatland" | Steric fit |
Deep Dive: The BCP "Super-Isostere"
The Bicyclo[1.1.1]pentane (BCP) motif is the most potent tool for modernizing pyrimidine scaffolds. Unlike the phenyl ring, which is a "flat" metabolic sponge for CYP enzymes, the BCP cage is chemically inert to oxidation while maintaining the precise linear vector of a para-substituted phenyl ring.
-
Evidence: In LpPLA2 inhibitors, replacing a phenyl ring with BCP increased kinetic solubility from 8 µM to 74 µM while maintaining pIC50 > 9.0 [1].
Part 3: Synthetic Workflows
Synthesizing these derivatives requires different approaches. The Pyridine switch utilizes standard Suzuki coupling, while the BCP switch often requires specific "strain-release" chemistry or pre-functionalized building blocks.
Figure 2: Synthetic divergence for Heteroaromatic vs. Saturated Bioisosteres.
Protocol A: Suzuki Coupling (Phenyl -> Pyridine)
Use this for direct heteroaromatic replacement.
-
Reagents: 2-Chloropyrimidine-5-carbaldehyde (1.0 eq), Pyridyl-boronic acid (1.2 eq),
(0.05 eq), (2.0 eq). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Condition: Degas with
, heat to 90°C for 4-12 hours. -
Workup: Dilute with EtOAc, wash with brine. The aldehyde group remains intact for further derivatization (e.g., reductive amination).
Protocol B: BCP Incorporation (Phenyl -> BCP)
Use this to install the saturated bioisostere. Note: Direct coupling to the pyrimidine ring is difficult; BCP is often attached via an amine or ether linker.
-
Starting Material: 1-Amino-bicyclo[1.1.1]pentane (commercially available or synthesized from [1.1.1]propellane).
-
Reaction: Nucleophilic aromatic substitution (
) on 2-chloropyrimidine-5-carbaldehyde. -
Conditions: DIPEA (3.0 eq), DMF, 80°C, 2 hours.
-
Result: This installs the BCP group at the C2 position, replacing the phenyl ring with a metabolically stable, solubilizing cage [3].
Part 4: Validation Protocols (Self-Validating Systems)
To prove the efficacy of your bioisosteric replacement, you must run these two assays side-by-side with the phenyl parent.
1. Kinetic Solubility Assay
Objective: Quantify the "Escape from Flatland" effect.
-
Preparation: Prepare 10 mM DMSO stocks of Phenyl, Pyridine, and BCP analogs.
-
Step 1: Spike stocks into PBS (pH 7.4) to a final concentration of 200 µM (2% DMSO final).
-
Step 2: Incubate at 25°C for 24 hours with shaking (500 rpm).
-
Step 3: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
-
Step 4: Analyze filtrate via HPLC-UV (254 nm).
-
Calculation:
. -
Success Criteria: BCP analog should show >10-fold improvement over Phenyl parent.
2. Microsomal Stability Assay (Metabolic Liability)
Objective: Confirm blockade of CYP-mediated oxidation.
-
Reagents: Human Liver Microsomes (HLM) (0.5 mg/mL protein), NADPH regenerating system.
-
Step 1: Incubate 1 µM test compound with HLM in phosphate buffer (pH 7.4) at 37°C.
-
Step 2: Initiate reaction with NADPH.
-
Step 3: Sample at
min. Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin). -
Step 4: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Analysis: Plot
vs. time. Calculate intrinsic clearance ( ). -
Success Criteria: Pyridine should show moderate improvement; BCP should show significant stability (
min).
References
-
Stepan, A. F., et al. (2012).[2] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424.[2] Link
-
Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 13, 3538-3545. Link
-
Measom, N. D., et al. (2017). "Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor." ACS Medicinal Chemistry Letters, 8(1), 43–48. Link
-
Subbaiah, M. A. M., & Meanwell, N. A. (2021).[2] "Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design." Journal of Medicinal Chemistry, 64(19), 14046–14128. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde
This document provides a detailed, procedural guide for the safe and compliant disposal of 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde. As a substituted pyrimidine, this compound is integral to various research and development pipelines, particularly in medicinal chemistry and drug discovery. However, its chlorinated aromatic structure necessitates stringent disposal protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Understanding the inherent risks of 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde is the first step in managing its waste. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a reliable hazard profile can be constructed by analyzing its structural components: a chlorinated phenyl group and a pyrimidine-5-carbaldehyde core.
-
Pyrimidine Core: Pyrimidine-based compounds can be flammable and hazardous upon interaction with skin or eyes.[1][2] The aldehyde functional group may cause respiratory irritation.[3]
-
Chlorinated Phenyl Group: Chlorinated organic compounds are of significant environmental concern. They are often toxic, non-biodegradable, and can lead to the pollution of water sources if disposed of improperly.[4] Incineration of such materials requires specialized equipment to prevent the formation of harmful byproducts like dioxins and to scrub acidic gases such as hydrogen chloride (HCl) from the exhaust.[4][5]
Based on this analysis, the compound must be treated as hazardous waste. The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach for hazardous materials under the Resource Conservation and Recovery Act (RCRA), meaning the generator is responsible for the waste from its creation to its final, safe disposal.[6]
| Hazard Classification | Description & Rationale | Primary Risks |
| Acute Toxicity | Based on related structures, may be harmful if swallowed, inhaled, or absorbed through the skin. | Irritation to skin, eyes, and respiratory system.[3] |
| Environmental Hazard | As a chlorinated organic compound, it is presumed to be persistent and potentially toxic to aquatic life.[4] Improper disposal can contaminate soil and groundwater. | Long-term environmental damage, bioaccumulation. |
| Combustion Byproducts | Thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[4][7] | Air pollution, acid rain, formation of dioxins if incinerated improperly. |
Personal Protective Equipment (PPE): Your First Line of Defense
Handling the pure compound or its waste requires adherence to strict personal safety protocols. The following PPE is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8] Gloves must be inspected before use and disposed of as contaminated waste after handling.[1] | Prevents skin contact and absorption. |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1] | Protects against splashes of solutions or contact with solid particles. |
| Body Protection | A flame-retardant lab coat.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] If a fume hood is not available, a NIOSH-approved respirator may be necessary. | Prevents respiratory tract irritation.[3] |
Spill Management Protocol
Accidental spills must be managed immediately and effectively to contain the hazard.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the full required PPE as listed above.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust.
-
For Liquids (Solutions): Cover with an appropriate chemical absorbent pad or inert material.[9]
-
-
Collect Waste: Carefully scoop the absorbed material and spilled substance using non-sparking tools into a designated, sealable, and clearly labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Step-by-Step Disposal Procedure
The disposal of 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde and materials contaminated with it must be systematic. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [10]
Step 1: Waste Segregation at the Source
Proper segregation is critical to ensure safe and compliant disposal. Use separate, clearly labeled containers for different waste streams. All waste containers must be kept closed except when adding waste.[11]
Caption: Waste segregation workflow for 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde.
Step 2: Containerization and Labeling
-
Container Choice: Use only approved hazardous waste containers that are chemically compatible with the waste. High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling: All containers must be labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde" and any other chemical constituents.
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").[12]
-
The accumulation start date.
-
The name of the principal investigator and laboratory location.
-
Step 3: On-Site Accumulation
-
Store waste containers in a designated Satellite Accumulation Area within the laboratory.[11]
-
Ensure secondary containment is used to capture any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste at any one time. For acutely toxic wastes (P-listed), the limit is one quart.[11]
Step 4: Arranging for Disposal
-
Once a container is full or the accumulation time limit is reached, contact your institution's EHS department to schedule a waste pickup.[11]
-
The EHS department will work with a licensed hazardous waste disposal contractor to transport the waste off-site.
-
The standard and required method for disposing of chlorinated organic materials is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting HCl gas.[4][5] This process ensures complete destruction of the hazardous compound and prevents the release of pollutants.[4]
Regulatory Compliance
All procedures described are designed to comply with the regulations set forth by the EPA under RCRA (40 CFR parts 260-273).[13][14] It is the legal responsibility of the waste generator to correctly identify, manage, and document the disposal of hazardous waste.[6] Failure to comply can result in significant penalties.
By adhering to this guide, researchers and institutions can ensure the disposal of 2-(3-Chlorophenyl)pyrimidine-5-carbaldehyde is conducted in a manner that is safe, environmentally responsible, and compliant with all federal and state regulations.
References
- Process for Disposal of Chlorinated Organic Residues.ACS Publications.
- How to Properly Manage Hazardous Waste Under EPA Regulations.ERG Environmental Services.
- Pyrimidine - Safety Data Sheet.ChemicalBook.
-
Regulatory and Guidance Information by Topic: Waste. U.S. Environmental Protection Agency. Available at: [Link]
- EPA Hazardous Waste Management.Axonator.
- Pharmaceutical Waste.University of Delaware Environmental Health & Safety.
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]
- Chemical Waste Management for Laboratories.Physikalisch-Technische Bundesanstalt.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.University of Pennsylvania EHRS.
- A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management.ResearchGate.
- PYRIMIDINE 99% MSDS.Loba Chemie.
- Waste Management in Pharma Manufacturing.AbbVie CMO.
-
Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. ACS Publications. Available at: [Link]
- DRAIN DISPOSAL OF CHEMICALS.Yale Environmental Health & Safety.
- SAFETY DATA SHEET for Pyrimidine.Acros Organics.
- Guidance Manual for Disposal of Chlorinated Water.Vita-D-Chlor.
- Process for the incineration of chlorinated organic materials.Google Patents.
- SAFETY DATA SHEET for Pyrimidine-2-carboxylic acid.Sigma-Aldrich.
- Handling Pyridine: Best Practices and Precautions.Post Apple Scientific.
- SAFETY DATA SHEET for Pyrimidine-5-carboxaldehyde.Fisher Scientific.
- SAFETY DATA SHEET for Pyrimidine.Thermo Fisher Scientific.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. tandfonline.com [tandfonline.com]
- 5. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
